Cas no 7444-29-3 (Anhydro leucovorin, 5,10-methenyltetrahydrofolate)

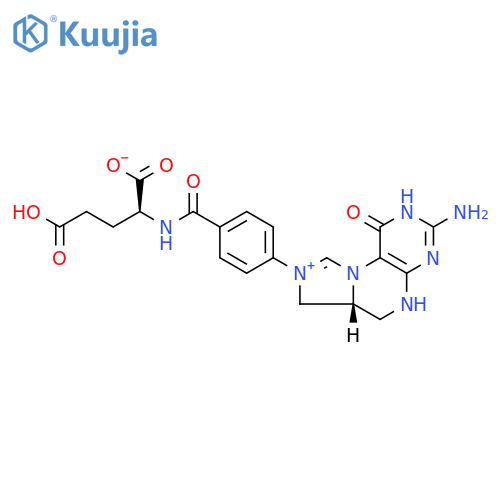

7444-29-3 structure

商品名:Anhydro leucovorin, 5,10-methenyltetrahydrofolate

CAS番号:7444-29-3

MF:C20H21N7O6

メガワット:455.424043416977

CID:47463

Anhydro leucovorin, 5,10-methenyltetrahydrofolate 化学的及び物理的性質

名前と識別子

-

- Anhydro leucovorin, 5,10-methenyltetrahydrofolate

- (6R)-5,10-methenyltetrahydrofolic acid

- (2S)-2-({4-[(6aR)-3-amino-1-oxo-1,4,5,6,6a,7-hexahydro-8H-imidazo[1,5-f]pteridin-10-ium-8-yl]benzoyl}amino)-4-carboxybut

- 5,10-Methenyltetrahydrofolate

- 5,10-Methenyltetrahydropteroylglutamate

- Anhydroleucovorin

- Imidazo(1,5-f)pteridinium, 3-amino-8-(4-(((1,3-dicarboxypropyl)amino)carbonyl)phenyl)-1,2,5,6,6a,7-hexahydro-1-oxo-, inner salt

- N-[4-(3-amino-1-hydroxy-5,6,6a,7-tetrahydroimidazo[1,5-f]pteridin-8-ium-8-yl)benzoyl]glutamic acid

- 10-Formyltetrahydropteroylglutamic acid

- 5,10-Methenyltetrahydrofolic acid

- Imidazo[1,5-f]pteridinium, 3-amino-8-[4-[[(1,3-dicarboxypropyl)amino]c arbonyl]phenyl]-1,2,5,6,6a,7-hexahydro-1-oxo-, inner salt, [R-(R*,S*)] -

- Anhydro leucovorin

- Anhydro leucovorin, 5,10-methenyltetrahydrofolate

- Anhydro leucovorin, 5,10-Methenyltetrahydrofolate API

- 5,10-Methylenetetrahydrofolate

- (6R)-5,10-methylene-5,6,7,8-tetrahydrofolate

- (6R)-5,10-CH2-H4folate

- 5,10-Methylenetetrahydrofolic acid

- 5,10-Methylene-THF

- (6R)-5,10-methylenetetrahydrofolic acid

- 5,10-methylenetetrahydrofolate(2-)

- (6R)-5,10-methenyltetrahydrofolate

- (6R)-5,10-Methylenetetrahydrofolate

- N-(5,10-methylene-5,6,7,8-tetrahydropteroyl)-L-glutamate

- Methenyltetrahydrofolic Acid

-

- インチ: 1S/C20H21N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33)/t12-,13+/m1/s1

- InChIKey: MEANFMOQMXYMCT-OLZOCXBDSA-N

- ほほえんだ: O=C1NC(N)=NC2NC[C@]3([H])C[N+](C4C=CC(C(=O)N[C@H](C(=O)[O-])CCC(=O)O)=CC=4)=CN3C1=2

計算された属性

- 水素結合ドナー数: 6

- 水素結合受容体数: 13

- 重原子数: 33

- 疎水性パラメータ計算基準値(XlogP): -1.644

じっけんとくせい

- ようかいど: DMSO:1 mg/ml; DMSO:PBS (pH 7.2) (1:1):0.50 mg/ml; PBS (pH 7.2):微溶

Anhydro leucovorin, 5,10-methenyltetrahydrofolate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00FHDK-5mg |

5,10-Methenyltetrahydrofolic acid |

7444-29-3 | ≥95% | 5mg |

$198.00 | 2024-04-21 | |

| 1PlusChem | 1P00FHDK-10mg |

5,10-Methenyltetrahydrofolic acid |

7444-29-3 | ≥95% | 10mg |

$342.00 | 2024-04-21 | |

| MedChemExpress | HY-153039-1mg |

Anhydroleucovorin |

7444-29-3 | 96.6% | 1mg |

¥2045 | 2024-07-24 | |

| MedChemExpress | HY-153039-5mg |

Anhydroleucovorin |

7444-29-3 | 96.6% | 5mg |

¥4500 | 2024-07-24 | |

| 1PlusChem | 1P00FHDK-1mg |

5,10-Methenyltetrahydrofolic acid |

7444-29-3 | ≥95% | 1mg |

$72.00 | 2024-04-21 | |

| A2B Chem LLC | AH21560-10mg |

5,10-Methenyltetrahydrofolic acid |

7444-29-3 | ≥95% | 10mg |

$248.00 | 2024-04-19 | |

| A2B Chem LLC | AH21560-5mg |

5,10-Methenyltetrahydrofolic acid |

7444-29-3 | ≥95% | 5mg |

$131.00 | 2024-04-19 | |

| A2B Chem LLC | AH21560-1mg |

5,10-Methenyltetrahydrofolic acid |

7444-29-3 | ≥95% | 1mg |

$29.00 | 2024-04-19 | |

| Aaron | AR00FHLW-1mg |

5,10-Methenyltetrahydrofolic acid |

7444-29-3 | 98% | 1mg |

$153.00 | 2025-02-12 | |

| Aaron | AR00FHLW-5mg |

5,10-Methenyltetrahydrofolic acid |

7444-29-3 | 98% | 5mg |

$520.00 | 2025-02-12 |

Anhydro leucovorin, 5,10-methenyltetrahydrofolate 関連文献

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

7444-29-3 (Anhydro leucovorin, 5,10-methenyltetrahydrofolate) 関連製品

- 29347-89-5(Glutamic acid,N-[4-[[(2-amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-)

- 135-16-0(Tetrahydrofolic acid)

- 134-35-0(N-Methyltetrahydrofolic Acid)

- 31690-09-2(Levomefolic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬